2-(Trifluoromethyl)-1H-phenothiazine
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Overview
Description
2-(Trifluoromethyl)-1H-phenothiazine is an organic compound that belongs to the phenothiazine class, characterized by the presence of a trifluoromethyl group attached to the phenothiazine core. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane under specific reaction conditions .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-phenothiazine may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-1H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-phenothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)-1H-phenothiazine is unique due to its phenothiazine core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .
Properties
CAS No. |
105995-59-3 |
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Molecular Formula |
C13H8F3NS |
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-phenothiazine |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-6H,7H2 |
InChI Key |
ZUPBRAFYYASUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=C2C1=NC3=CC=CC=C3S2)C(F)(F)F |
Origin of Product |
United States |
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